molecular formula C11H14O2 B1615336 Cinnamaldehyde dimethyl acetal CAS No. 4364-06-1

Cinnamaldehyde dimethyl acetal

Cat. No.: B1615336
CAS No.: 4364-06-1
M. Wt: 178.23 g/mol
InChI Key: MBAOABFNWSOOLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamaldehyde dimethyl acetal is typically synthesized through the acetalization of cinnamaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds smoothly with trace amounts of conventional acids, such as hydrochloric acid, at ambient temperature . The reaction can be scaled up for industrial production, where the reaction mixture is heated to 80-120°C for about 4 hours, followed by washing and fractionation to obtain the pure product .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of a cyclohexane water-carrying agent and nitrogen to displace vacuum. Methanol and a catalyst are added, and the reaction is maintained at 80-120°C. After the reaction, the product is washed, layered by standing, and the upper oil layer is transferred to a fractionation kettle. Methanol is recycled, and the crude product is obtained under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

Cinnamaldehyde dimethyl acetal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid derivatives.

    Reduction: Reduction reactions can convert it back to cinnamaldehyde or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Cinnamic acid and its derivatives.

    Reduction: Cinnamaldehyde and related alcohols.

    Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Cinnamaldehyde dimethyl acetal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound, known for its strong aroma and biological activities.

    Cinnamic acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.

    Cinnamyl alcohol: A reduction product of cinnamaldehyde, used in perfumery and flavoring.

Uniqueness

Cinnamaldehyde dimethyl acetal is unique due to its stability and versatility as a protecting group in organic synthesis. Unlike cinnamaldehyde, it is less reactive and more stable under various conditions, making it suitable for long-term storage and use in complex synthetic routes .

Properties

IUPAC Name

[(E)-3,3-dimethoxyprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAOABFNWSOOLU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4364-06-1, 63511-93-3
Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3,3-dimethoxypropen-1-yl)benzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAMALDEHYDE DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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